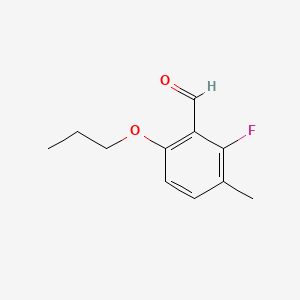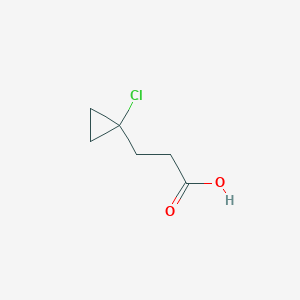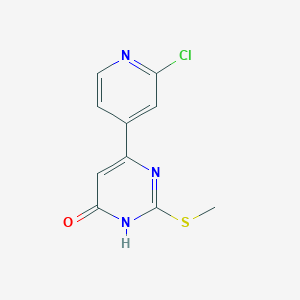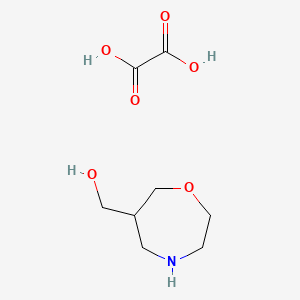![molecular formula C10H14O2 B13898998 2-[4-(Hydroxymethyl)-2-methylphenyl]ethanol](/img/structure/B13898998.png)
2-[4-(Hydroxymethyl)-2-methylphenyl]ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(Hydroxymethyl)-2-methylphenyl]ethanol is an organic compound with the molecular formula C9H12O2 It is a derivative of phenylethanol, where the phenyl ring is substituted with a hydroxymethyl group and a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Hydroxymethyl)-2-methylphenyl]ethanol can be achieved through several methods. One common approach involves the reduction of 4-(Hydroxymethyl)-2-methylbenzaldehyde using a reducing agent such as sodium borohydride (NaBH4) in an alcohol solvent like methanol. The reaction is typically carried out at room temperature, and the product is isolated through standard purification techniques such as recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. One such method could be the catalytic hydrogenation of 4-(Hydroxymethyl)-2-methylbenzaldehyde using a palladium catalyst under high-pressure hydrogen gas. This method allows for the efficient production of the desired compound on a larger scale .
Analyse Des Réactions Chimiques
Types of Reactions
2-[4-(Hydroxymethyl)-2-methylphenyl]ethanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to the corresponding alkane using strong reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents, such as converting it to a halide using thionyl chloride (SOCl2).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) in the presence of a base like pyridine.
Major Products Formed
Oxidation: 2-[4-(Carboxymethyl)-2-methylphenyl]ethanol.
Reduction: 2-[4-(Methyl)-2-methylphenyl]ethanol.
Substitution: 2-[4-(Chloromethyl)-2-methylphenyl]ethanol.
Applications De Recherche Scientifique
2-[4-(Hydroxymethyl)-2-methylphenyl]ethanol has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-[4-(Hydroxymethyl)-2-methylphenyl]ethanol depends on its specific application. In biological systems, it may exert its effects through interactions with cellular targets such as enzymes and receptors. The hydroxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and activity .
Comparaison Avec Des Composés Similaires
2-[4-(Hydroxymethyl)-2-methylphenyl]ethanol can be compared with other similar compounds, such as:
2-[4-(Hydroxymethyl)phenyl]ethanol: Lacks the methyl group on the phenyl ring, which may affect its chemical reactivity and biological activity.
4-(Hydroxymethyl)-2-methylbenzaldehyde: The aldehyde form of the compound, which can be reduced to this compound.
2-[4-(Chloromethyl)-2-methylphenyl]ethanol: A halogenated derivative that may have different reactivity and applications.
Propriétés
Formule moléculaire |
C10H14O2 |
|---|---|
Poids moléculaire |
166.22 g/mol |
Nom IUPAC |
2-[4-(hydroxymethyl)-2-methylphenyl]ethanol |
InChI |
InChI=1S/C10H14O2/c1-8-6-9(7-12)2-3-10(8)4-5-11/h2-3,6,11-12H,4-5,7H2,1H3 |
Clé InChI |
MYQCJPRBBIBPOB-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)CO)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


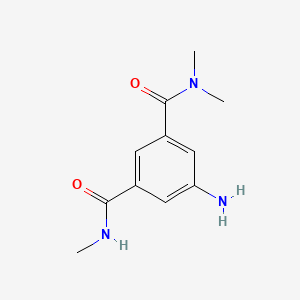

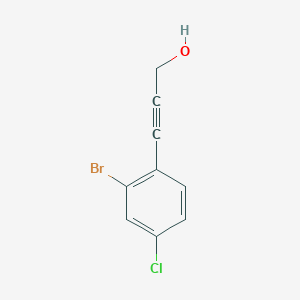

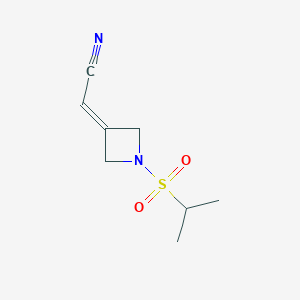
![7-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13898942.png)
![[1-[3-(3-Aminophenoxy)propyl]piperidin-4-yl]methanol](/img/structure/B13898947.png)
![(2S)-2-[ethyl(methyl)amino]propan-1-ol](/img/structure/B13898959.png)
